8-M-Pdot
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-propionamidotetralin involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product with high purity .
Industrial Production Methods
While detailed industrial production methods for 8-Methoxy-2-propionamidotetralin are not widely documented, the compound is produced in research laboratories and supplied by chemical companies for scientific research purposes. The production process involves stringent quality control measures to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-propionamidotetralin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy and propionamido groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 8-Methoxy-2-propionamidotetralin include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from the reactions of 8-Methoxy-2-propionamidotetralin depend on the type of reaction performed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted tetralin derivatives .
Scientific Research Applications
8-Methoxy-2-propionamidotetralin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of melatonin receptors.
Biology: Investigated for its role in modulating biological processes mediated by melatonin receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety and neuropathic pain.
Industry: Utilized in the development of new drugs targeting melatonin receptors
Mechanism of Action
The mechanism of action of 8-Methoxy-2-propionamidotetralin involves its binding to melatonin MT2 receptors. This binding leads to the activation of downstream signaling pathways, including the Gα(i) signaling pathway. The activation of these pathways results in various physiological effects, such as anxiolytic-like activity and modulation of neuroimmune responses .
Comparison with Similar Compounds
8-Methoxy-2-propionamidotetralin is unique in its high selectivity for MT2 receptors over MT1 receptors. Similar compounds include:
Ramelteon: A melatonin receptor agonist with high affinity for both MT1 and MT2 receptors.
Tasimelteon: Another melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder.
Melatonin: The natural ligand for melatonin receptors, with lower selectivity compared to 8-Methoxy-2-propionamidotetralin
8-Methoxy-2-propionamidotetralin stands out due to its specific targeting of MT2 receptors, making it a valuable tool in research focused on these receptors’ roles in various physiological and pathological conditions.
Properties
IUPAC Name |
N-[(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-14(16)15-11-8-7-10-5-4-6-13(17-2)12(10)9-11/h4-6,11H,3,7-9H2,1-2H3,(H,15,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIGBTUDFAGRTQ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H]1CCC2=C(C1)C(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424984 | |
Record name | 8-M-PDOT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134865-70-6 | |
Record name | 8-M-PDOT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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